4-{[3-(trifluoromethyl)benzyl]oxy}benzonitrile
Description
4-{[3-(trifluoromethyl)benzyl]oxy}benzonitrile is an organic compound that features a trifluoromethyl group attached to a benzyl ether and a benzonitrile moiety
Properties
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]methoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO/c16-15(17,18)13-3-1-2-12(8-13)10-20-14-6-4-11(9-19)5-7-14/h1-8H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSTVRVOZCXCTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(trifluoromethyl)benzyl]oxy}benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 3-(trifluoromethyl)benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(trifluoromethyl)benzyl]oxy}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-{[3-(trifluoromethyl)benzyl]oxy}benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing fluorine atoms, which are valuable in medicinal chemistry.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: Its derivatives may exhibit pharmacological activities, making it a potential candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 4-{[3-(trifluoromethyl)benzyl]oxy}benzonitrile depends on its specific application. In medicinal chemistry, the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug molecules. The compound may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)benzonitrile: A related compound with similar chemical properties but lacking the benzyl ether group.
4-(trifluoromethyl)benzylamine: Another similar compound where the nitrile group is replaced with an amine group.
4-(trifluoromethyl)benzyl bromide: A precursor used in the synthesis of 4-{[3-(trifluoromethyl)benzyl]oxy}benzonitrile.
Uniqueness
This compound is unique due to the presence of both the trifluoromethyl group and the benzonitrile moiety, which confer distinct chemical properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the benzonitrile group provides a site for further chemical modifications.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
